molecular formula C9H10FNO B8716632 Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-

Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-

Cat. No.: B8716632
M. Wt: 167.18 g/mol
InChI Key: ZLTDLMUWJMSUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is a chemical compound with the molecular formula C9H10FNO. It is known for its unique structure, which includes a fluorine atom and a methylamino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced to the aromatic ring followed by the addition of a methylamino group .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- involves its interaction with specific molecular targets. The fluorine atom and methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-
  • Ethanone, 1-[5-chloro-2-(methylamino)phenyl]-
  • Ethanone, 1-[5-fluoro-2-(ethylamino)phenyl]-

Comparison: Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is unique due to the specific positioning of the fluorine and methylamino groups on the phenyl ring. This positioning can significantly influence its chemical properties and reactivity compared to similar compounds. For instance, the presence of a fluorine atom can enhance the compound’s stability and reactivity in certain reactions .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[5-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)8-5-7(10)3-4-9(8)11-2/h3-5,11H,1-2H3

InChI Key

ZLTDLMUWJMSUNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2',5'-difluoroacetophenone (20 g), methylamine (33% w/w solution in industrial methylated spirit, 31ml), industrial methylated spirit (30 ml) and copper powder (0.2 g) was heated at 80° in a sealed pressure vessel for 24 hours. The reaction mixture was allowed to cool to ambient temperature and the mixture washed out of the vessel with industrial methylated spirit (2×30 ml). A solution of sodium sulphide nonahydrate (1 g) in water (10 ml) was added to the combined reaction mixture and washings and the mixture heated to 50° for 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE) and the filter bed washed with industrial methylated spirit (50 ml). The combined filtrate and washings were evaporated to give an oil which was stirred with hydrochloric acid (5M, 80 ml) overnight. The mixture was adjusted to pH 8-9 using aqueous sodium hydroxide (specific gravity 1.5) and then extracted with dichloromethane (3×100 ml). The combined extracts were dried over magnesium sulphate and the solvent removed by distillation. The residue was extracted with diethyl ether (100 ml), the extract treated with activated charcoal (5 g) and the solvent removed by distillation. The residue was purified by flash chromatography on a silica gel column eluted with dichloromethane:petroleum ether (1:1) to give the novel compound 5'-fluoro-2'-(methylamino)acetophenone, m.p. 43°-45°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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